molecular formula C21H28N2 B12613157 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine CAS No. 918482-02-7

1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine

Cat. No.: B12613157
CAS No.: 918482-02-7
M. Wt: 308.5 g/mol
InChI Key: USTWKXNSWXJFFW-UHFFFAOYSA-N
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Description

1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine is a piperazine derivative characterized by a 2,6-dimethylphenylmethyl group at the N1-position and a phenylethyl substituent at the N4-position.

Properties

CAS No.

918482-02-7

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

1-[(2,6-dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine

InChI

InChI=1S/C21H28N2/c1-18-7-6-8-19(2)21(18)17-23-15-13-22(14-16-23)12-11-20-9-4-3-5-10-20/h3-10H,11-17H2,1-2H3

InChI Key

USTWKXNSWXJFFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CN2CCN(CC2)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine involves the following general steps:

  • Formation of the Piperazine Ring

    • The piperazine ring is typically constructed using cyclization reactions involving diamines and dihaloalkanes or through reduction of pyrazine derivatives.
    • Asymmetric approaches may be employed to ensure chirality in the final product if required for specific applications.
  • Substitution on the Piperazine Ring

    • The introduction of the 2,6-dimethylphenyl group is achieved via nucleophilic substitution reactions using benzyl halides or similar reagents.
    • The 2-phenylethyl group is incorporated through alkylation reactions using phenylethyl halides or Grignard reagents.

Detailed Synthetic Routes

Below are specific synthetic approaches based on available literature:

Route A: Direct Alkylation

This method involves sequential alkylation of piperazine with benzyl halides and phenylethyl halides:

  • Step 1: React piperazine with 2,6-dimethylbenzyl chloride in the presence of a base (e.g., NaOH or KOH) to form a mono-substituted intermediate.
  • Step 2: Further react the intermediate with phenylethyl bromide under similar conditions to yield the final product.

Route B: Reductive Amination

Reductive amination can be used to introduce both substituents:

  • Step 1: React pyrazine derivatives with 2,6-dimethylbenzaldehyde under reductive conditions (e.g., NaBH4 or catalytic hydrogenation).
  • Step 2: Add phenylethylamine to complete the substitution on the second nitrogen atom.

Route C: Organometallic Coupling

Organometallic chemistry offers an alternative approach:

  • Step 1: Prepare a piperazine derivative with reactive halogen groups.
  • Step 2: Employ palladium-catalyzed coupling reactions (e.g., Suzuki or Heck coupling) to introduce aromatic substituents such as the dimethylphenyl and phenylethyl groups.

Reaction Mechanisms

The reactivity of this compound primarily involves nucleophilic substitutions typical of piperazine derivatives:

  • Substitution reactions occur at nitrogen atoms due to their nucleophilicity.
  • Aromatic substitutions enhance lipophilicity and receptor-binding potential.

Data Table: Reaction Conditions

Reaction Step Reagents/Conditions Yield (%) Notes
Piperazine Ring Formation Diamines + Dihaloalkanes; heat ~80% Cyclization method
Benzyl Substitution Piperazine + Benzyl chloride; NaOH ~70% Nucleophilic substitution
Phenylethyl Substitution Intermediate + Phenylethyl bromide; NaOH ~65% Nucleophilic substitution
Reductive Amination Pyrazine + Benzaldehyde; NaBH4 ~75% Alternative route
Organometallic Coupling Piperazine derivative + Pd catalyst ~60% Advanced synthetic approach

Challenges in Synthesis

Several challenges arise during synthesis:

  • Maintaining high yields during sequential substitutions.
  • Ensuring purity and avoiding side reactions such as overalkylation.
  • Achieving scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various substituted piperazines.

Scientific Research Applications

1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring allows it to bind to various receptors and enzymes, modulating their activity. This compound can affect neurotransmitter systems, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s 2,6-dimethylphenyl and phenylethyl groups contribute to higher lipophilicity compared to RA[4,5] (fluorinated) or HBK14 (ether-linked). This may enhance blood-brain barrier penetration .
  • Metabolic Stability : Fluorinated analogs (e.g., RA[4,5]) show improved resistance to oxidative metabolism, whereas the target compound’s methyl groups may reduce susceptibility to cytochrome P450 enzymes .

Pharmacological Activity and Receptor Affinity

Dopamine D2 Receptor Interaction

  • The 2,6-dimethylphenyl group may reduce off-target effects compared to methoxy-substituted analogs .
  • 1-(3-Trifluoromethylphenyl)piperazine () : Exhibits moderate D2 affinity (Ki ~120 nM). The electron-withdrawing trifluoromethyl group reduces basicity, altering receptor binding kinetics .

Serotonin Receptor Selectivity

  • 1-(3,4-Methylenedioxyphenyl)piperazine (): Shows high 5-HT2A affinity, linked to hallucinogenic effects. The target compound’s bulky substituents likely reduce 5-HT2A binding, favoring D2 selectivity .

Biological Activity

1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activity. This compound features a complex structure characterized by a piperazine ring with two aromatic substitutions, which may influence its interactions with various neurotransmitter systems and contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine is C21H28N2, with a molecular weight of approximately 308.469 g/mol. Its structure includes a piperazine ring substituted with both a 2,6-dimethylphenyl group and a 2-phenylethyl group, enhancing its lipophilicity and potential receptor interactions compared to simpler piperazine derivatives.

Structural Comparison with Related Compounds

Compound NameMolecular FormulaNotable Features
1-(2,6-Dimethylphenyl)piperazineC12H18N2Contains a similar piperazine core
1-(4-Fluorophenyl)piperazineC12H18F2N2Fluorine substitution on the phenyl ring
1-(Phenyl)piperazineC12H18N2Simpler phenyl substitution without ethylene group
N,N-DiethylpiperazineC10H22N2Different substitution pattern on nitrogen atoms

Neuropharmacological Potential

Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant effects. The structural characteristics of 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine suggest possible interactions with serotonin (5-HT) and dopamine (D2) receptors, which are pivotal in mood regulation and neurological functions.

Initial studies have shown that this compound may act as a serotonin receptor agonist , influencing serotonin pathways that are critical in the treatment of mood disorders. Further investigations into its binding affinities and efficacy compared to established antidepressants are necessary to elucidate its therapeutic potential.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally similar to 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine can significantly affect neurotransmitter levels. For instance, certain derivatives have been shown to increase levels of gamma-aminobutyric acid (GABA) by inhibiting the GABA transaminase enzyme . This mechanism may contribute to anxiolytic effects by enhancing inhibitory neurotransmission.

Q & A

Q. What are the common synthetic routes for 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine?

Methodological Answer: The synthesis of piperazine derivatives often involves functionalization of the piperazine core. Key strategies include:

  • Asymmetric Lithiation-Trapping : Using s-BuLi/(-)-sparteine to lithiate α-methylbenzyl-functionalized N-Boc piperazines, followed by electrophilic quenching. This method achieves enantioselectivity (er > 85:15) and minimizes side reactions like ring fragmentation by optimizing steric hindrance at the distal N-substituent .
  • Multi-Component Reactions (MCRs) : Isocyanide-based MCRs enable rapid diversification of piperazine scaffolds, allowing convergent synthesis of mono- and bicyclic derivatives .
  • Hydroamination : Palladium-catalyzed intramolecular hydroamination of sulfamidate precursors yields 2,6-disubstituted piperazines with high diastereoselectivity (trans-configuration confirmed by X-ray crystallography) .

Q. Example Workflow :

Lithiate N-Boc-piperazine with s-BuLi/(-)-sparteine at -78°C.

Quench with electrophiles (e.g., aldehydes, alkyl halides).

Purify via flash chromatography or crystallization.

Q. What analytical techniques are critical for characterizing piperazine derivatives?

Methodological Answer: Characterization requires a combination of spectroscopic and chromatographic methods:

  • Chiral HPLC/CE : To determine enantiopurity, especially for asymmetric syntheses .
  • X-ray Crystallography : Confirms stereochemistry and conformational preferences (e.g., twist-boat conformation in 2,6-disubstituted piperazines) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 6.6–7.0 ppm for phenyl groups) .
  • In Situ IR Spectroscopy : Monitors lithiation kinetics and reaction progress in real time .

Q. How should researchers handle piperazine derivatives safely in laboratory settings?

Methodological Answer: General safety protocols derived from piperazine analogs include:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (category 2 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., from combustion) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do distal N-substituents influence enantioselectivity in piperazine lithiation?

Methodological Answer: Steric and electronic effects of distal substituents critically impact reaction outcomes:

  • Steric Hindrance : Bulky groups (e.g., tert-butyl) reduce ring fragmentation during lithiation, improving yield (>70%) .
  • Electrophile Compatibility : Polar electrophiles (e.g., carbonyls) require adjusted trapping sequences to maintain selectivity. A "diamine switch" (e.g., replacing sparteine with a surrogate) can enhance er for specific substrates .

Q. Case Study :

  • Substituting N-Boc with N-alkyl groups increased enantioselectivity from 70:30 to 90:10 in Indinavir intermediate synthesis .

Q. What strategies enable diastereoselective synthesis of 2,6-disubstituted piperazines?

Methodological Answer: Palladium-Catalyzed Hydroamination :

  • Substrate Design : Cyclic sulfamidates derived from amino acids undergo nucleophilic displacement to generate hydroamination precursors (yield >90%) .
  • Catalytic Conditions : Pd(OAc)₂ with BINAP ligands induces trans-selectivity via twist-boat transition states, avoiding A(1,3) strain .

Q. Example Protocol :

Prepare sulfamidate from L-valine.

React with aryl Grignard reagents.

Catalyze intramolecular hydroamination at 80°C for 24h.

Purify via recrystallization (hexane/EtOAc).

Q. How can computational modeling predict structure-activity relationships (SAR) for piperazine derivatives?

Methodological Answer: Key Approaches :

  • Docking Studies : Evaluate binding to targets (e.g., dopamine D3 receptors) using software like AutoDock. Substituent polarity and π-π interactions correlate with affinity .
  • QSAR Models : Physicochemical descriptors (logP, TPSA) predict bioavailability. For example, N-aryl groups increase logP, enhancing blood-brain barrier penetration .

Q. Case Study :

  • 1-[(4-Fluorobenzyl)piperazine derivatives showed enhanced tyrosine kinase inhibition (IC₅₀ < 1 µM) due to fluorobenzyl hydrophobicity and H-bonding with the kinase active site .

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